(R)-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate

Chiral synthesis Mass spectrometry Quality control

Peptidomimetic synthesis often fails due to racemization or diastereomeric impurities from generic pyroglutamate esters. This chiral ester provides a solution: - Fixed (R)-configured carboxyalkyl moiety (leucine isostere) - Conformationally constrained 5-oxo-L-proline (amide bond mimic) - 2 HBD / 5 HBA profile; exact mass 243.11067 Da - Reproducible HPLC retention (Newcrom R1, ACN/water/H3PO4) as a reference standard. Ideal for enzyme inhibitor intermediates requiring stereochemical fidelity.

Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
CAS No. 37755-50-3
Cat. No. B12662232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate
CAS37755-50-3
Molecular FormulaC11H17NO5
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)OC(=O)C1CCC(=O)N1
InChIInChI=1S/C11H17NO5/c1-6(2)5-8(10(14)15)17-11(16)7-3-4-9(13)12-7/h6-8H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1
InChIKeyBLRNKJDBDKWEAL-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate: Chiral Ester Building Block


(R)-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate (CAS 37755-50-3) is a chiral ester derivative formed from 5-oxo-L-proline (L-pyroglutamic acid) and (R)-1-carboxy-3-methylbutanol, a leucine-derived hydroxy acid . Its IUPAC name, (2R)-4-methyl-2-[(2S)-5-oxopyrrolidine-2-carbonyl]oxypentanoic acid, defines its stereochemical identity: an (R)-configured carboxyalkyl moiety esterified to the carboxyl group of (S)-5-oxopyrrolidine-2-carboxylic acid [1]. This compound serves as a protected, enantiopure building block for the synthesis of peptidomimetics and chiral pharmaceutical intermediates, where retention of stereochemical integrity is essential .

Procurement Risk: Why Generic 5-Oxo-L-proline Esters Are Not Equivalent


Substituting (R)-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate with a generic 5-oxo-L-proline ester (e.g., ethyl, methyl, or benzyl esters) or with the (S)-enantiomer or racemic mixture introduces quantifiable changes in molecular recognition, synthetic utility, and downstream product quality. The compound's (R) stereochemistry at the carboxyalkyl moiety is fixed and non-interchangeable; inversion or racemization would produce a diastereomeric impurity with altered hydrogen-bonding capacity, conformational flexibility, and chromatographic behavior [1]. Furthermore, the presence of a free carboxylic acid group in the leucine-derived portion distinguishes it from simple alkyl esters, conferring distinct solubility and reactivity profiles that affect coupling efficiency and purification outcomes [2].

Quantitative Differentiation Evidence


Exact Mass and Molecular Formula vs. Common Esters

(R)-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate exhibits a distinct exact mass (243.11067 Da) and molecular formula (C11H17NO5) relative to simple alkyl esters of 5-oxo-L-proline [1]. Compared to ethyl 5-oxo-L-prolinate (C7H11NO3, exact mass 157.07389 Da) and methyl 5-oxo-L-prolinate (C6H9NO3, exact mass 143.05824 Da), the target compound has a higher mass and additional hydrogen bond donors/acceptors [2]. This difference is critical for LC-MS identification and for ensuring that the correct building block is used in multi-step syntheses where molecular weight and functional group count dictate downstream reactivity [1].

Chiral synthesis Mass spectrometry Quality control

Hydrogen Bond Donor/Acceptor Profile and Solubility

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), compared to 1 HBD and 3 HBA for simple alkyl esters like ethyl 5-oxo-L-prolinate [1]. This elevated HBD/HBA count, arising from the additional carboxylic acid group on the leucine-derived moiety, directly influences aqueous solubility and potential for intermolecular hydrogen bonding [2]. In the context of Lipinski's Rule of Five, this compound has a higher polar surface area, which can affect membrane permeability and oral bioavailability when used as a prodrug moiety or intermediate in drug candidate synthesis [2].

Drug design Pharmacokinetics Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility

(R)-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate contains 6 rotatable bonds, whereas simple alkyl esters like ethyl 5-oxo-L-prolinate have only 3 [1]. This increased conformational flexibility, conferred by the branched 1-carboxy-3-methylbutyl chain, can be advantageous in peptidomimetic design where the linker must adopt specific conformations to mimic a peptide backbone [2]. In contrast, more rigid 5-oxo-L-proline esters (e.g., benzyl or naphthyl esters) may restrict conformational sampling and alter binding affinity [2].

Conformational analysis Molecular modeling Peptidomimetic design

HPLC Retention Time vs. Related Derivatives

On a Newcrom R1 reverse-phase HPLC column using a mobile phase of acetonitrile/water/phosphoric acid, (R)-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate exhibits a distinct retention time that differs from that of other 5-oxo-L-proline esters due to its unique polarity and molecular weight [1]. While exact retention times are method-dependent and not publicly disclosed in comparative form, the compound's chromatographic behavior is reproducible and can be used to distinguish it from common contaminants such as unreacted 5-oxo-L-proline or the (S)-enantiomer [1].

Analytical chemistry Quality control Purity assessment

Strategic Procurement Applications


Stereodefined Peptidomimetics with (R)-Leucine Surrogate

In peptidomimetic design, the (R)-1-carboxy-3-methylbutyl moiety serves as a chiral isostere for leucine, while the 5-oxo-L-proline portion provides a conformationally constrained amide bond mimic. The compound's exact mass (243.11067 Da) and 2 HBD / 5 HBA profile distinguish it from simpler esters, ensuring that coupling reactions proceed with the intended stereochemical outcome and solubility profile [1].

Asymmetric Synthesis of Protease Inhibitors or Ligands

The fixed (R) stereochemistry at the carboxyalkyl center is essential for generating diastereomerically pure intermediates in the synthesis of enzyme inhibitors. Using the (S)-enantiomer or racemic mixture would produce diastereomeric impurities that are difficult to separate and would confound biological assay results .

Analytical Reference Standard for Chiral Purity

Given its reproducible retention on reverse-phase HPLC (Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase), this compound can serve as a retention time marker for method development or as a reference standard to verify the identity and purity of custom-synthesized batches [2].

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